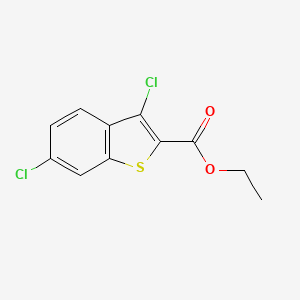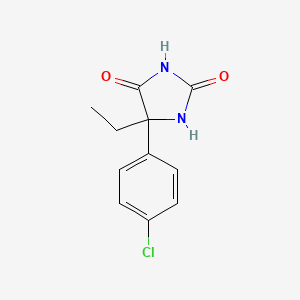
potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide is a compound that is used in a variety of laboratory experiments and has been studied for its potential applications in scientific research. This compound is an analogue of adenosine and has been studied for its effects on biochemical and physiological processes. In
科学研究应用
Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide has been studied for its potential applications in scientific research. This compound has been used as a tool to study the effects of adenosine on biochemical and physiological processes. In addition, this compound has been used to study the effects of purinergic receptor activation and inhibition on various processes.
作用机制
The mechanism of action of potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide is not yet fully understood. However, it is believed that this compound acts as an agonist of purinergic receptors, including the A2A, A2B, and A3 receptors. It is thought that this compound binds to these receptors and stimulates the release of various neurotransmitters, such as glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide have been studied in a variety of laboratory experiments. It has been shown to have a variety of effects on biochemical and physiological processes, including the modulation of neurotransmitter release, the regulation of inflammatory processes, and the modulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide has several advantages for use in laboratory experiments. This compound is relatively stable, easy to synthesize, and has a high solubility in aqueous media. However, this compound does have some limitations. For example, it has a low affinity for purinergic receptors and can be toxic in high concentrations.
未来方向
Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide has a variety of potential future directions. For example, it could be used to study the effects of purinergic receptor activation and inhibition on various processes. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to investigate the biochemical and physiological effects of this compound on various cells and tissues.
合成方法
Potassium 3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide can be synthesized using a variety of methods. The most common method involves the reaction of benzyl bromide and 3-methylbutyl bromide with 2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide. This reaction is typically carried out in an aqueous medium at a temperature of approximately 100°C. The reaction is then quenched with aqueous potassium hydroxide to yield the desired product.
属性
IUPAC Name |
potassium;3-benzyl-7-(3-methylbutyl)purin-1-ide-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.K/c1-12(2)8-9-20-11-18-15-14(20)16(22)19-17(23)21(15)10-13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3,(H,19,22,23);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHBDHFBHQCKGD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C1C(=O)[N-]C(=O)N2CC3=CC=CC=C3.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19KN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)


![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)



![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)
